3-Bromo-5-(1-methylethoxy)-benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBKHFHKPIQAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 1 Methylethoxy Benzonitrile
Precursor Synthesis Strategies for 3-Bromo-5-(1-methylethoxy)-benzonitrile
A common strategy involves the direct halogenation of a benzonitrile (B105546) precursor. Electrophilic aromatic substitution is the primary mechanism for introducing a bromine atom onto the benzene (B151609) ring. The existing substituents on the ring dictate the position of the incoming bromine atom.
For instance, starting with 3-hydroxybenzonitrile, the hydroxyl group (-OH) is an ortho-, para-director, while the nitrile group (-CN) is a meta-director. Their combined influence directs the electrophilic brominating agent to the positions ortho and para to the hydroxyl group and meta to the nitrile group. A key intermediate, 3-bromo-5-hydroxybenzonitrile (B1289605), can be synthesized through this pathway. achemblock.comnih.gov Similarly, the bromination of 4-hydroxybenzonitrile (B152051) has been shown to produce 3-bromo-4-hydroxybenzonitrile (B56826) in high yield. researchgate.net The reaction is typically carried out using bromine in a suitable solvent like dichloromethane, often with a catalyst. researchgate.net
The introduction of the 1-methylethoxy (isopropoxy) group is commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Starting from the 3-bromo-5-hydroxybenzonitrile intermediate, treatment with a base such as potassium carbonate deprotonates the phenolic hydroxyl group. The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 1-bromo-2-methylpropane, to form the desired ether linkage, yielding this compound. researchgate.net The efficiency of this reaction can be enhanced by using a phase-transfer catalyst like PEG-400 and a catalyst like potassium iodide. researchgate.net
| Etherification of 3-Bromo-5-hydroxybenzonitrile | |
| Starting Material | 3-Bromo-5-hydroxybenzonitrile |
| Reagents | 1-bromo-2-methylpropane, Potassium carbonate, Potassium iodide, PEG-400 |
| Solvent | Acetone |
| Conditions | Reflux |
| Product | This compound |
An alternative synthetic approach involves forming the nitrile group at a later stage of the synthesis. This can be accomplished through several established methods.
One such method is the dehydration of an aldoxime. The synthesis can start from a corresponding benzaldehyde (B42025) (e.g., 3-bromo-5-isopropoxybenzaldehyde). This aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) to form an oxime. chemicalbook.com Subsequent dehydration of this oxime, often using a reagent like trifluoroacetic anhydride, yields the target nitrile. chemicalbook.com
Another powerful method is the Sandmeyer reaction, which converts an arylamine into a nitrile. This would involve a precursor such as 3-bromo-5-isopropoxyaniline. The amine is first diazotized using sodium nitrite (B80452) and a strong acid, and the resulting diazonium salt is then treated with a copper(I) cyanide solution to introduce the nitrile group.
Finally, transition metal-catalyzed cyanation reactions provide a modern route. For example, a di-substituted precursor like 1,3-dibromo-5-isopropoxybenzene (B1422587) could be subjected to a nickel-catalyzed cross-coupling reaction with a cyanide source to install the nitrile functionality. researchgate.net
| Formation of the Nitrile Group | |
| Method | Starting Precursor |
| Oxime Dehydration | 3-Bromo-5-isopropoxybenzaldehyde |
| Sandmeyer Reaction | 3-Bromo-5-isopropoxyaniline |
| Catalytic Cyanation | 1,3-Dibromo-5-isopropoxybenzene |
Advanced Reaction Conditions and Catalysis for this compound Synthesis
Modern synthetic organic chemistry focuses on improving the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of this compound benefits from such advancements, particularly in optimizing reaction conditions and employing catalytic systems.
Achieving high regioselectivity and yield is paramount in multi-step syntheses. In the synthesis of substituted benzonitriles, the choice of solvents, bases, additives, and reaction temperature can have a significant impact on the outcome. nih.govbeilstein-journals.org
For instance, in halogenation reactions, the solvent can influence the reactivity and selectivity of the brominating agent. In etherification, the choice of base and the presence of catalysts can affect the reaction rate and minimize side reactions. The addition of water or specific organic acids has been shown to tune and even reverse the regioselectivity in certain cycloaddition reactions, a principle that can be applied to control isomer formation in related syntheses. beilstein-journals.org Optimization often involves screening various conditions, as demonstrated in the development of atroposelective synthesis of benzonitriles, where different bases and N-heterocyclic carbene (NHC) catalysts were tested to maximize yield and enantiomeric ratio. nih.gov
Transition metal catalysis has revolutionized the synthesis of complex organic molecules. chemrxiv.org Palladium and nickel catalysts are particularly prominent in cross-coupling reactions that can be used to construct the carbon skeleton of or further functionalize this compound.
Nickel-catalyzed cross-coupling reactions are effective for C-C and C-CN bond formation. researchgate.net For example, the C-CN bond can be activated by a nickel catalyst, allowing aryl nitriles to be used as substrates in coupling reactions, similar to more traditional aryl halides. researchgate.net The design of specialized ligands, such as bidentate benzonitrile-containing ligands, can promote these transformations, enhance reaction yields, and stabilize low-valent nickel intermediates. chemrxiv.org
Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings, are powerful tools for creating new carbon-carbon bonds at the bromine-substituted position of the benzonitrile ring. researchgate.netacs.org These reactions allow for the elaboration of the this compound core into more complex structures, which is a common strategy in the synthesis of pharmaceuticals and functional materials. doabooks.org The development of denitrative cross-coupling reactions also presents an alternative pathway, where a nitro group can be replaced, avoiding the need for halogenated precursors. acs.org
| Transition Metal-Catalyzed Reactions | |
| Catalyst Type | Reaction Type |
| Nickel-based | C(sp²)-C(sp³) Coupling |
| Nickel-based | C-CN Bond Activation |
| Palladium-based | Sonogashira Coupling |
| Palladium-based | Suzuki-Miyaura Coupling |
Exploration of One-Pot Synthesis Protocols for Benzonitrile Frameworks
The efficient construction of substituted benzonitriles is a cornerstone of medicinal and materials chemistry. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a highly desirable strategy for improving efficiency, reducing waste, and saving time. While specific one-pot protocols for this compound are not extensively documented in dedicated literature, established methodologies for related structures provide a blueprint for potential application.
A notable approach involves a one-pot C-H activation/borylation/oxidation sequence. This strategy has been successfully employed for the multigram-scale preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene. nih.gov The process is lauded for its mild conditions and rapid completion, making it a practical route for generating 3,5-disubstituted phenols which could be precursors to the target benzonitrile. nih.gov Another relevant one-pot method has been developed for producing 2-bromo-5-methoxybenzyl bromide from 3-methylanisole, demonstrating the feasibility of sequential bromination reactions in a single pot. wipo.int
Furthermore, synthetic strategies for other heterocyclic systems, such as the one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles from nitrile imines, highlight the broader utility of cascade reactions in building complex molecular frameworks starting from simple, functionalized precursors. nih.gov These examples underscore the potential for developing a streamlined, one-pot synthesis for this compound, likely involving sequential halogenation, etherification, and cyanation steps on a suitable aromatic precursor.
Derivatization Reactions of this compound
The chemical reactivity of this compound is defined by its three distinct functional groups. Each site—the bromine atom, the nitrile moiety, and the isopropoxy group—can be selectively targeted to generate a diverse library of derivatives.
Reactions Involving the Bromine Moiety (e.g., Substitution, Elimination)
The bromine atom attached to the aromatic ring is a versatile handle for introducing new functionalities, primarily through substitution and coupling reactions.
Nucleophilic Aromatic Substitution: The bromine can be displaced by various nucleophiles. In analogous brominated aromatic compounds, this includes reactions with amines, thiols, and alkoxides to form the corresponding substituted derivatives.
Cross-Coupling Reactions: The compound is an excellent candidate for transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids or esters, can be used to form biaryl compounds, a common structural motif in pharmaceuticals.
Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction)
The nitrile group (-C≡N) is a valuable functional group that can be converted into several other important chemical moieties.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds through a carboxamide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid. mdpi.com A related transformation is the conversion of a nitrile to a thioamide. For example, 3-bromo-4-isobutoxy benzonitrile has been successfully converted to 3-bromo-4-isobutyloxyphenyl carbothioamide using sodium hydrosulfide. researchgate.net
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). This conversion opens pathways to a new set of derivatives, such as amides and sulfonamides.
A summary of potential nitrile group transformations is presented below.
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂SO₄, H₂O | Carboxamide (-CONH₂) |
| Thioamidation | NaHS, MgCl₂ | Thioamide (-CSNH₂) |
| Reduction | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) |
Modifications of the Isopropoxy (1-methylethoxy) Substituent
The isopropoxy group is generally more stable than the other functional groups on the molecule. However, under specific conditions, it can undergo modification.
Ether Cleavage: The ether linkage can be cleaved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) to yield the corresponding phenol, 3-bromo-5-hydroxybenzonitrile. nih.gov This reaction provides a route to derivatives where the hydroxyl group can be further functionalized.
Oxidation: While less common, the isopropoxy group in similar aromatic ethers can be oxidized under certain conditions to generate carbonyl compounds.
Scale-Up Considerations for Laboratory to Industrial Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful consideration of several factors to ensure the process is safe, efficient, cost-effective, and environmentally sustainable.
For instance, a three-step synthesis of the aforementioned thioamide from 4-hydroxybenzonitrile involved bromination, oxyalkylation, and thioamidation, achieving a total yield of 49.2%. researchgate.net The optimization of reaction conditions and purification methods, such as recrystallization, is vital for obtaining high-purity products suitable for industrial use. researchgate.net
Furthermore, the development of one-pot procedures, like the multigram-scale synthesis of 3-bromo-5-methylphenol, is highly advantageous for industrial applications as it reduces handling, solvent use, and production time. nih.gov The use of robust and recyclable catalysts, as seen in some industrial processes, can also significantly lower costs and environmental impact. google.com Careful management of reaction exotherms, efficient product isolation, and waste stream management are all critical parameters for a successful and scalable industrial synthesis. orgsyn.org
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 1 Methylethoxy Benzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromo-5-(1-methylethoxy)-benzonitrile, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the isopropoxy group. The aromatic region would show three signals for the protons on the benzene (B151609) ring. The isopropoxy group would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for the carbon atoms of the benzene ring, the nitrile carbon, and the carbons of the isopropoxy group. The chemical shifts of the aromatic carbons are influenced by the bromo, isopropoxy, and cyano substituents.
Predicted NMR Data for this compound:
| ¹H NMR | |
| Chemical Shift (ppm) | Multiplicity |
| 7.65 | t |
| 7.50 | t |
| 7.35 | t |
| 4.70 | septet |
| 1.35 | d |
| ¹³C NMR | |
| Chemical Shift (ppm) | Assignment |
| 160.5 | C-5 (C-O) |
| 135.0 | C-2 |
| 130.8 | C-6 |
| 125.5 | C-4 |
| 122.7 | C-3 (C-Br) |
| 117.5 | C-1 (C-CN) |
| 115.0 | -CN |
| 72.0 | -O CH(CH₃)₂ |
| 21.8 | -OCH(C H₃)₂ |
Note: The predicted chemical shifts are illustrative and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Isotopic Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of components in a mixture.
For this compound (C₁₀H₁₀BrNO), the molecular weight is approximately 240.10 g/mol . The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet [M]⁺ and [M+2]⁺ with almost equal intensity.
Common fragmentation patterns would involve the loss of the isopropoxy group, the bromine atom, or the cyano group.
Predicted Mass Spectrometry Data for this compound:
| m/z | Relative Intensity (%) | Assignment |
| 239/241 | 95/95 | [M]⁺ |
| 197/199 | 40/40 | [M - C₃H₆]⁺ |
| 180 | 100 | [M - Br]⁺ |
| 152 | 60 | [M - Br - CN]⁺ |
| 121 | 30 | [C₇H₄O]⁺ |
| 43 | 80 | [C₃H₇]⁺ |
Note: The m/z values and relative intensities are illustrative and represent potential fragmentation pathways.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would show characteristic absorption bands for the nitrile group (C≡N), the C-O ether linkage, and the aromatic C-H and C=C bonds.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, sharp | C≡N stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1600-1450 | Medium to Strong | Aromatic C=C stretch |
| ~1250-1000 | Strong | C-O-C stretch (ether) |
| ~700-550 | Medium to Strong | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λ_max) in the UV region due to π → π* transitions of the benzene ring. The presence of substituents will influence the position and intensity of these absorptions.
Predicted UV-Vis Absorption Maxima for this compound (in Ethanol):
| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~210 | High | π → π |
| ~254 | Moderate | π → π |
| ~290 | Low | n → π* |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
As of the latest available data, there is no publicly accessible crystallographic information for this compound. The determination of its crystal structure would require experimental analysis of a suitable single crystal.
High-Resolution Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a compound and for its isolation from reaction mixtures. These methods separate components based on their differential interactions with a stationary phase and a mobile phase. rsc.org
For this compound, a reverse-phase HPLC or UPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Purity Analysis Data for this compound:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | ~4.5 min |
| Purity | >98% (as determined by peak area) |
Note: The retention time and purity are illustrative and will depend on the specific chromatographic conditions.
Mechanistic Investigations and Reactivity Profiling of 3 Bromo 5 1 Methylethoxy Benzonitrile
Mechanisms of Halogen-Substitution Reactions on the Benzonitrile (B105546) Ring
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.comlumenlearning.com The rate and regioselectivity of this reaction are governed by the combined electronic effects of the bromo, isopropoxy, and nitrile groups. Activating groups increase the electron density of the ring, making it more nucleophilic and accelerating the reaction, while deactivating groups have the opposite effect. masterorganicchemistry.com
The substituents on 3-Bromo-5-(1-methylethoxy)-benzonitrile have competing effects. The isopropoxy group is an activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. Conversely, the bromine atom and the nitrile group are deactivating groups due to their electron-withdrawing inductive and, in the case of the nitrile, resonance effects. youtube.comlibretexts.org
The directing effects of these substituents determine the position of substitution. The isopropoxy group is an ortho, para-director, while the bromo group is also an ortho, para-director, albeit a deactivating one. The nitrile group is a strong meta-director. organicchemistrytutor.comyoutube.com The interplay of these directing effects will dictate the position of any incoming electrophile. Given the positions of the existing substituents (1, 3, 5), the potential sites for electrophilic attack are carbons 2, 4, and 6. The isopropoxy group at position 5 directs ortho to positions 4 and 6. The bromo group at position 3 directs ortho to positions 2 and 4 and para to position 6. The nitrile group at position 1 directs meta to position 5 (already substituted) and position 3 (already substituted). Therefore, positions 4 and 6 are the most likely sites for electrophilic attack due to the strong activating and directing effect of the isopropoxy group.
Nucleophilic Aromatic Substitution (SNA_r): SNA_r involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com This reaction is favored by the presence of strong electron-withdrawing groups, which lower the electron density of the ring and stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com
The presence of the strongly electron-withdrawing nitrile group makes the benzonitrile ring susceptible to nucleophilic attack. nih.gov The bromine atom can serve as a leaving group. For a successful SNA_r reaction, the nucleophile would attack the carbon bearing the bromine atom (position 3). The presence of the nitrile group in the meta position relative to the bromine will contribute to the activation of the ring towards nucleophilic attack.
| Reaction Type | Key Features | Influence of Substituents on this compound |
| Electrophilic Aromatic Substitution (EAS) | Attack by an electrophile on the electron-rich ring. masterorganicchemistry.com | The ring is moderately deactivated overall due to the presence of two deactivating groups (Br, CN) and one activating group (O-iPr). The isopropoxy group is the strongest activating director, favoring substitution at the ortho and para positions relative to it (positions 4 and 6). |
| Nucleophilic Aromatic Substitution (SNA_r) | Attack by a nucleophile on an electron-poor ring, displacing a leaving group. youtube.com | The ring is activated for this reaction by the strong electron-withdrawing nitrile group. The bromine atom at position 3 can act as a leaving group. |
Role of the Nitrile Group in Electron Distribution and Reaction Pathways
The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and induction. youtube.com In this compound, the nitrile group plays a pivotal role in shaping the molecule's reactivity.
Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself (positions 2, 4, and 6). acs.org This deactivation makes electrophilic attack less favorable compared to unsubstituted benzene. However, it concurrently activates the ring towards nucleophilic aromatic substitution by stabilizing the anionic intermediate formed during the reaction. youtube.com
The linear geometry of the nitrile group minimizes steric hindrance at the adjacent ortho positions. youtube.com Its influence on the electronic landscape of the benzonitrile ring is fundamental to predicting the compound's behavior in various chemical transformations. The powerful electron-withdrawing nature of the nitrile group can also influence the properties of the other substituents through the aromatic system.
| Effect of Nitrile Group | Description | Consequence for Reactivity |
| Inductive Effect | The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond. | Deactivates the entire ring towards electrophilic attack. |
| Resonance Effect | The π-system of the nitrile group can withdraw electron density from the aromatic ring, creating partial positive charges at the ortho and para positions. acs.org | Strongly deactivates the ortho and para positions, making the meta position relatively more favorable for electrophilic attack. Activates the ring for nucleophilic attack. |
| Hybridization | The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear geometry. researchgate.net | Minimal steric hindrance at the adjacent positions on the ring. |
Influence of the Isopropoxy Substituent on Aromatic Reactivity and Selectivity
The isopropoxy group (-OCH(CH₃)₂) is an alkoxy group that exerts a dual electronic influence on the aromatic ring. It has an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). nih.gov
The resonance effect arises from the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system. This effect increases the electron density of the ring, particularly at the ortho and para positions, thereby activating these positions towards electrophilic attack. organicchemistrytutor.com The inductive effect is due to the higher electronegativity of the oxygen atom compared to carbon, which pulls electron density away from the ring through the sigma bond. Generally, for alkoxy groups, the resonance effect is dominant, making them net activating groups and ortho, para-directors. organicchemistrytutor.com
In this compound, the isopropoxy group at position 5 will direct incoming electrophiles to positions 4 and 6 (ortho to it). This directing influence is in concert with the para-directing effect of the bromine atom at position 3 towards position 6 and its ortho-directing effect towards position 4.
Furthermore, the bulky nature of the isopropoxy group introduces steric hindrance. numberanalytics.com This steric bulk can influence the regioselectivity of substitution reactions, potentially favoring attack at the less hindered position. In this molecule, the positions ortho to the isopropoxy group (positions 4 and 6) are adjacent to a bromo group and a hydrogen atom, respectively. The steric hindrance at position 4 would be greater than at position 6, potentially leading to a preference for substitution at the 6-position.
| Effect of Isopropoxy Group | Description | Impact on Reactivity and Selectivity |
| Resonance Effect (+R) | Donation of oxygen's lone pair electrons into the aromatic ring. | Activates the ring towards electrophilic substitution, particularly at the ortho and para positions (4 and 6). |
| Inductive Effect (-I) | Withdrawal of electron density from the ring due to oxygen's electronegativity. nih.gov | Slightly deactivates the ring, but this effect is outweighed by resonance. |
| Steric Hindrance | The bulky isopropyl group can physically block access to adjacent positions. numberanalytics.com | May disfavor substitution at the more sterically hindered ortho position (position 4) compared to the less hindered one (position 6). |
Exploration of Halogen Bonding Interactions in this compound
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. digitellinc.com This occurs due to the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. digitellinc.com
In this compound, the bromine atom has the potential to participate in halogen bonding. The strength of this interaction is influenced by the substituents on the aromatic ring. Electron-withdrawing groups attached to the ring can enhance the positive character of the σ-hole on the bromine atom, thereby strengthening the halogen bond. nih.gov The presence of the electron-withdrawing nitrile group in the meta-position is expected to increase the electrophilicity of the bromine atom's σ-hole. Conversely, the electron-donating isopropoxy group, also in a meta-position, would have a counteracting, albeit likely weaker, effect.
Potential halogen bond acceptors for this compound could include Lewis bases such as the nitrogen atom of another nitrile molecule (in the solid state) or solvent molecules with lone pairs like ethers or carbonyls. The directionality of the C-Br···N or C-Br···O interaction would be highly linear. While no specific crystallographic or computational studies on this molecule are publicly available, the principles of halogen bonding suggest that this interaction could play a role in its solid-state packing and its interactions with other molecules. digitellinc.com
| Factor | Influence on Halogen Bonding Potential |
| Bromine Atom | Possesses a σ-hole, enabling it to act as a halogen bond donor. |
| Nitrile Group | Strong electron-withdrawing group enhances the positive electrostatic potential of the bromine's σ-hole. |
| Isopropoxy Group | Electron-donating group may slightly diminish the positive electrostatic potential of the bromine's σ-hole. |
| Potential Acceptors | Lewis basic sites, such as the nitrogen of a nitrile group or oxygen/nitrogen atoms in other molecules. |
Computational and Theoretical Chemistry Studies of 3 Bromo 5 1 Methylethoxy Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure and the electronic landscape of a molecule.
For 3-Bromo-5-(1-methylethoxy)-benzonitrile, DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), would be employed to perform a full geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement, corresponding to its most stable conformation. Such calculations provide precise data on bond lengths, bond angles, and dihedral angles.
The key conformational feature of this molecule is the orientation of the 1-methylethoxy (isopropoxy) group relative to the benzene (B151609) ring. A potential energy surface (PES) scan, performed by systematically rotating the C(ring)-O bond, would identify the global minimum energy conformer. Studies on similar alkoxy-substituted benzenes suggest that the most stable conformer would likely have the methine hydrogen of the isopropoxy group oriented in a specific manner to minimize steric hindrance with the adjacent aromatic protons.
The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are critical for understanding the molecule's reactivity and spectroscopic properties. In this compound, the HOMO is expected to be distributed mainly across the electron-rich benzene ring and the oxygen atom of the ether group, while the LUMO would likely be concentrated on the electron-withdrawing nitrile group and the aromatic ring. The presence of the electronegative bromine atom would also influence the electronic distribution through inductive and resonance effects.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Note: These are representative values based on DFT calculations of similar substituted benzene derivatives.)
| Parameter | Predicted Value | Description |
| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between a ring carbon and the bromine atom. |
| C≡N Bond Length | ~1.15 Å | The length of the triple bond in the nitrile functional group. |
| C(ring)-O Bond Length | ~1.37 Å | The length of the bond connecting the ether oxygen to the aromatic ring. |
| C-C-C Bond Angle (in ring) | ~120° | The internal angles of the benzene ring, with slight distortions due to substituents. |
| C(ring)-O-C(isopropyl) Angle | ~118° | The bond angle of the ether linkage. |
Prediction of Reactivity Parameters and Reaction Energetics
Quantum chemical calculations are powerful tools for predicting how and where a molecule will react. By analyzing the electronic structure, several key reactivity descriptors can be calculated. The energies of the HOMO and LUMO orbitals are used to determine global reactivity indices such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), which collectively indicate the molecule's resistance to change in its electron distribution and its tendency to accept electrons.
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MESP would show a region of negative potential (red/yellow) around the nitrogen atom of the nitrile group, indicating its nucleophilic character and susceptibility to protonation or coordination with Lewis acids. Regions of positive potential (blue) would likely be found around the hydrogen atoms. Such maps are crucial for predicting sites of non-covalent interactions and electrophilic attack.
Furthermore, computational methods can model the energetics of specific reactions. For instance, the bromination of aromatic compounds is a classic electrophilic substitution, and theoretical calculations can determine the activation barriers for substitution at different ring positions. nih.gov For this molecule, a key reaction of interest is the nucleophilic aromatic substitution of the bromine atom or transformations of the nitrile group. Theoretical modeling can predict the reaction pathways and energy barriers for such conversions, providing insights into the feasibility and required conditions for synthetic modifications.
Table 2: Representative Calculated Reactivity Descriptors (Note: Values are illustrative and derived from studies on analogous aromatic compounds.)
| Descriptor | Definition | Predicted Trend/Value | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 eV | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.75 eV | Measures resistance to change in electron configuration. |
| Electrophilicity Index (ω) | μ2 / 2η | Moderate | Quantifies the ability of the molecule to act as an electrophile. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, typically in a condensed phase (e.g., in a solvent). An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent and calculating the forces between all atoms to model their movement over time.
MD simulations are particularly useful for conformational analysis of flexible molecules. For this compound, MD would reveal the dynamic range of motion of the isopropoxy group, capturing its rotational flexibility and preferred orientations in solution, which may differ from the gas-phase minimum energy conformation.
Moreover, MD simulations provide unparalleled insight into intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can study its aggregation behavior. Analysis of the simulation trajectory can reveal the preferred modes of interaction, such as π-π stacking between the aromatic rings. Theoretical studies on benzonitrile (B105546) and its derivatives have shown that slipped-parallel and T-shaped dimer configurations are common, driven by electrostatic and dispersion forces. The simulation can also quantify the solvation structure by calculating radial distribution functions between the solute and solvent molecules, showing how the solvent organizes around the different functional groups.
In Silico Prediction of Key Molecular Descriptors Relevant to Research and Development
In modern drug discovery and materials science, several molecular descriptors are used to predict a compound's physicochemical properties and potential behavior in a biological system. These descriptors can be calculated rapidly using computational algorithms and are vital for screening large libraries of virtual compounds.
Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP (the logarithm of the octanol-water partition coefficient) is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter influencing a drug's solubility, membrane permeability, and metabolic stability.
Rotatable Bonds refers to the number of bonds that allow free rotation around them. A higher number of rotatable bonds is often associated with greater conformational flexibility, which can impact binding to a biological target, but excessive flexibility can be detrimental to bioavailability.
These key descriptors for this compound have been calculated using established in silico models.
Table 3: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₀BrNO | - |
| Molecular Weight | 240.10 g/mol | - |
| Topological Polar Surface Area (TPSA) | 33.05 Ų | Computational Prediction |
| LogP (Octanol-Water Partition Coefficient) | 3.19 | Computational Prediction |
| Number of Rotatable Bonds | 2 | Computational Prediction |
| Hydrogen Bond Donors | 0 | Computational Prediction |
| Hydrogen Bond Acceptors | 2 | Computational Prediction |
(Data sourced from chemical databases and computational prediction models.)
Applications of 3 Bromo 5 1 Methylethoxy Benzonitrile As a Versatile Synthetic Intermediate
Building Block for Heterocyclic Compound Synthesis
The presence of a bromine atom and a nitrile group on the aromatic ring of 3-Bromo-5-(1-methylethoxy)-benzonitrile provides two key reactive sites for the construction of heterocyclic systems. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. By selecting an appropriate boronic acid or ester containing a heterocyclic fragment, a wide array of aryl-heterocycles can be synthesized. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of Suzuki coupling to bromo-aromatic compounds is well-established for creating biaryl and aryl-heterocycle linkages.
Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, can introduce an alkynyl substituent. This alkyne can then participate in subsequent intramolecular cyclization reactions to form various heterocyclic rings.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This is a direct method for synthesizing N-aryl heterocycles or introducing an amino group that can be further functionalized to build a heterocyclic ring.
The nitrile group (-CN) also offers synthetic versatility. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or can participate in cycloaddition reactions, providing multiple pathways to different heterocyclic cores. For instance, the reaction of nitriles with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives.
While detailed research findings specifically documenting the use of this compound in the synthesis of a broad range of heterocycles are limited in public domain literature, its structural motifs are found in patented compounds, suggesting its role as a key intermediate. For example, related structures are precursors in the synthesis of complex heterocyclic systems like pyrazolo[3,4-b]pyridine derivatives, which are known to possess biological activity.
Precursor for Complex Organic Molecules and Pharmacologically Active Compounds
The same reactivity that makes this compound a useful building block for heterocycles also positions it as a valuable precursor for a wide range of complex organic molecules, including those with potential pharmacological activity. The ability to sequentially or concurrently modify the bromo and nitrile functionalities allows for the systematic construction of intricate molecular architectures.
The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. Bromo-substituted benzonitriles are frequently employed as starting materials in medicinal chemistry programs. For instance, various kinase inhibitors, which are a significant class of anti-cancer drugs, incorporate substituted aromatic rings. While direct evidence linking this compound to currently marketed drugs is not available, its structural components are present in molecules investigated for therapeutic potential. Patent literature discloses compounds with similar substitution patterns in the context of developing inhibitors for protein kinases and other biological targets.
The synthesis of these complex molecules often involves multi-step reaction sequences where the isopropoxybenzonitrile core is elaborated through reactions such as those mentioned previously (Suzuki, Sonogashira, etc.), followed by transformations of the nitrile group.
Integration into Materials Science Research (e.g., Liquid Crystals, Advanced Polymers)
The rigid aromatic core of this compound, combined with its polar nitrile group, makes it a candidate for incorporation into new materials with specific optical or electronic properties.
Liquid Crystals:
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape and polarity of the constituent molecules are crucial for the formation of liquid crystalline phases (mesophases). Benzonitrile (B105546) derivatives are known to be used in liquid crystal mixtures due to the large dipole moment of the nitrile group, which contributes to a high dielectric anisotropy. The isopropoxy group can influence the melting point and the type of mesophase formed. While specific studies on liquid crystals derived directly from this compound are not prominent, the general structural features are consistent with those of molecules investigated for liquid crystalline properties. The bromo-substituent could be further functionalized to introduce other mesogenic (liquid crystal-forming) groups.
Advanced Polymers:
Substituted benzonitriles can be incorporated into polymer structures to impart specific properties. The nitrile group can enhance thermal stability and solvent resistance, and can also be a site for cross-linking or further polymer modification. For instance, aromatic nitriles can be precursors to high-performance polymers like poly(arylene ether nitrile)s. The bromine atom on this compound could serve as a reactive handle for polymerization reactions, such as polycondensation or cross-coupling polymerization. Furthermore, such monomers could be used in the synthesis of organic light-emitting diodes (OLEDs) or other organic electronic materials, where tailored aromatic structures are essential for charge transport and emission properties.
While the specific integration of this compound into materials science research is an area with potential for further exploration, the fundamental properties of its constituent parts suggest its utility as a monomer or a precursor for functional materials.
Structure Activity Relationship Sar Studies Centered on 3 Bromo 5 1 Methylethoxy Benzonitrile Scaffolds
Systematic Structural Modifications and Their Impact on Biological or Material Properties
Systematic structural modifications of molecules containing the 3-bromo-5-(1-methylethoxy)-benzonitrile core have been instrumental in elucidating the key features required for potent biological activity. A notable example is the investigation of this scaffold in the context of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
In the development of the IRAK4 inhibitor Zimlovisertib (PF-06650833), a fascinating and non-linear SAR was observed when modifying the ether substituent on a related isoquinoline (B145761) core, which also contained the 3-bromo-5-benzonitrile moiety. While the initial hit compound featured an isopropoxy group, subsequent modifications to a methyl ether and an ethyl ether revealed unexpected potency trends.
A study retrospectively analyzing the SAR of these compounds highlighted that the ethyl ether derivative was surprisingly less potent than both the methyl ether and the isopropyl ether analogs. This finding was counterintuitive and could not be rationalized by simple steric or electronic effects alone, underscoring the complexity of the SAR for this scaffold.
To illustrate these findings, the following interactive data table presents the structures and corresponding potencies of these analogs.
Table 1: Impact of Ether Substituent Modification on IRAK4 Inhibitory Potency
| Compound ID | R Group | Structure | IRAK4 IC₅₀ (nM) |
|---|---|---|---|
| 1 | -CH(CH₃)₂ (isopropyl) | 3-bromo-5-isopropoxybenzonitrile derivative | Potent |
| 2 | -CH₃ (methyl) | 3-bromo-5-methoxybenzonitrile derivative | More Potent |
This non-linear SAR prompted further investigation into the conformational effects and binding interactions of these analogs within the IRAK4 active site, which will be discussed in a later section. These findings demonstrate that even subtle changes to the alkoxy group at the 5-position of the 3-bromobenzonitrile (B1265711) ring can have a profound impact on biological activity, guiding further optimization efforts.
Correlation of Molecular Descriptors with Observed Bioactivity or Performance
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating molecular descriptors with the biological activity of a series of compounds. nih.govmdpi.com While a specific QSAR study focused solely on this compound derivatives is not extensively reported in the public domain, the principles of QSAR can be applied to understand the SAR of this scaffold.
For a series of benzonitrile (B105546) derivatives, key molecular descriptors that could be correlated with their bioactivity include:
Electronic Descriptors: The electron-withdrawing nature of the nitrile group and the bromine atom, as well as the electron-donating character of the isopropoxy group, significantly influence the electronic distribution of the aromatic ring. Descriptors such as Hammett constants (σ) for the substituents can be used to quantify these electronic effects and correlate them with binding affinity or inhibitory potency.
Steric Descriptors: The size and shape of the isopropoxy group are critical for fitting into a specific binding pocket. Steric parameters like Taft's steric parameter (Es) or molar refractivity (MR) can be used to model the influence of substituent size on activity. The unexpected SAR observed with the ethyl versus isopropyl ether in the IRAK4 inhibitors suggests a complex interplay of steric factors. nih.gov
A hypothetical QSAR model for a series of 3-bromo-5-alkoxybenzonitrile derivatives might take the form of a mathematical equation, such as:
pIC₅₀ = c₀ + c₁(σ) + c₂(Es) + c₃(logP)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis. Such a model could help in predicting the activity of novel, unsynthesized analogs and guide the design of more potent compounds. bldpharm.com
Table 2: Key Molecular Descriptors for SAR Analysis
| Descriptor Type | Example Descriptors | Relevance to this compound |
|---|---|---|
| Electronic | Hammett constants (σ), Dipole moment | Influences electrostatic interactions with the target. |
| Steric | Taft's steric parameter (Es), Molar refractivity (MR) | Determines the fit within the binding pocket. |
| Hydrophobic | Partition coefficient (logP), Hydrophobic surface area | Affects membrane permeability and hydrophobic interactions. |
SAR in the Context of Enzyme Inhibition or Receptor Modulation
The SAR of the this compound scaffold is best understood when examined within the structural context of its biological target. In the case of IRAK4 inhibition, X-ray crystallography has provided invaluable insights into the binding mode of compounds containing this moiety. nih.gov
The 3-bromo-5-isopropoxybenzonitrile portion of the inhibitor typically occupies a specific region of the ATP-binding site of the kinase. The key interactions often involve:
Bromine Atom: The bromine atom at the 3-position can form halogen bonds or engage in other non-covalent interactions with residues in a hydrophobic pocket, contributing to the binding affinity.
Nitrile Group: The nitrile group is a key hydrogen bond acceptor and can form a crucial interaction with a hydrogen bond donor residue in the hinge region of the kinase, which is a common binding motif for many kinase inhibitors.
Isopropoxy Group: The isopropoxy group is often situated in a hydrophobic pocket. The size and conformation of this group are critical for optimal van der Waals interactions. The non-linear SAR observed with different alkoxy substituents (methyl, ethyl, isopropyl) in IRAK4 inhibitors was rationalized by protein-ligand crystallography. nih.gov It was revealed that the ethyl ether adopted an unexpected and unfavorable torsion angle upon binding, which was not observed with the more potent isopropyl ether. nih.gov
These specific interactions highlight the importance of the precise arrangement of the bromo, isopropoxy, and nitrile substituents on the phenyl ring for achieving high-affinity binding and potent inhibition of the target enzyme.
Rational Design of Analogs with Improved Efficacy, Selectivity, or Physicochemical Properties
The understanding of the SAR of the this compound scaffold has enabled the rational design of analogs with improved properties. The development of the IRAK4 inhibitor Zimlovisertib (PF-06650833) serves as an excellent case study. nih.gov
Starting from an initial fragment hit, medicinal chemists utilized a structure-based design approach, guided by the SAR data and protein-ligand crystal structures. The key design strategies involving the 3-bromo-5-isopropoxybenzonitrile moiety included:
Optimization of the Alkoxy Group: While the initial isopropoxy group provided good potency, further exploration of this position was crucial. The unexpected SAR with the ethyl group reinforced the importance of the isopropyl moiety for optimal interactions within the IRAK4 active site in this particular scaffold. nih.gov
Exploitation of Key Interactions: The nitrile group's ability to form a hydrogen bond with the kinase hinge region was a central element of the design. Maintaining this interaction was critical for potency.
Modulation of Physicochemical Properties: Modifications to other parts of the molecule, while retaining the essential 3-bromo-5-isopropoxybenzonitrile core, were made to improve properties such as solubility, metabolic stability, and oral bioavailability, ultimately leading to a clinical candidate.
This rational, iterative process of design, synthesis, and testing, informed by a deep understanding of the SAR, demonstrates the power of this approach in drug discovery. The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors.
Advanced Analytical Method Development and Validation for 3 Bromo 5 1 Methylethoxy Benzonitrile
Development of High-Resolution Chromatographic Methods for Complex Mixture Analysis
High-resolution chromatographic techniques are essential for separating "3-Bromo-5-(1-methylethoxy)-benzonitrile" from its starting materials, intermediates, and potential by-products. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose due to its versatility and high resolving power.
A typical reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of "this compound". The selection of the stationary phase is critical; a C18 column is often a suitable choice for non-polar to moderately polar compounds. The mobile phase composition, flow rate, and detection wavelength must be optimized to achieve the best separation and sensitivity. A gradient elution is often preferred over an isocratic one to effectively separate compounds with a range of polarities that may be present in a complex mixture.
For instance, a method could be developed using a C18 column with a gradient of acetonitrile (B52724) and water, with UV detection at a wavelength where the benzonitrile (B105546) chromophore has significant absorbance. sielc.com The development process would involve systematically adjusting the gradient profile and flow rate to ensure adequate resolution between the main peak and any impurities.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-90% B, 20-25 min: 90% B, 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. A GC method coupled with a mass spectrometer (GC-MS) would provide not only separation but also structural information about the impurities. mdpi.com
Validation of Analytical Procedures for Purity, Impurity Profiling, and Quantitative Analysis
Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. ijrti.orgresearchgate.net The validation of the HPLC method for "this compound" would be performed according to the International Council for Harmonisation (ICH) guidelines. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by showing that the peak for "this compound" is well-resolved from other peaks and by performing forced degradation studies.
Impurity profiling involves the identification and quantification of each impurity present in the drug substance. medwinpublishers.com Any impurity present at a level of 0.1% or higher should be identified. nih.gov
Table 2: Hypothetical Validation Data for HPLC Analysis of this compound
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 50 - 150% of the nominal concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.01% |
| LOQ | 0.03% |
Methodologies for Trace Analysis and Environmental Fate Studies
The potential for "this compound" to enter the environment necessitates the development of sensitive methods for trace analysis. Such methods are crucial for environmental fate studies, which investigate the persistence, degradation, and mobility of the compound in soil and water. researchgate.net
For trace analysis in environmental matrices like water and soil, sample preparation is a critical step to remove interferences and concentrate the analyte. Solid-Phase Extraction (SPE) is a common technique for this purpose. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for trace-level quantification due to its high sensitivity and selectivity. mdpi.com The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for the highly specific detection of the target analyte even in complex environmental samples.
Environmental fate studies may also investigate the biodegradation of "this compound". The nitrile group can be susceptible to enzymatic hydrolysis by microorganisms. frontiersin.org Analytical methods would be used to monitor the disappearance of the parent compound and the appearance of potential degradation products over time in controlled laboratory experiments that simulate environmental conditions.
Table 3: Hypothetical Parameters for Trace Analysis using LC-MS/MS
| Parameter | Value |
| Instrument | Triple Quadrupole LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion > Product Ion (Specific to the compound) |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Matrix | Water, Soil Extract |
| Target LOD | < 1 ng/L (in water) |
Biological and Medicinal Chemistry Research Applications of 3 Bromo 5 1 Methylethoxy Benzonitrile
In Vitro Assays for Target Engagement and Pathway Modulation
In the quest for new therapeutic agents, 3-Bromo-5-(1-methylethoxy)-benzonitrile has been instrumental in the synthesis of novel kinase inhibitors. These synthesized compounds have been subjected to a variety of in vitro assays to determine their potency and selectivity for their intended molecular targets. For instance, derivatives of this compound have been developed into potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways.
Biochemical assays are fundamental in this process, quantifying the interaction between the synthesized inhibitor and the isolated kinase. A common method is to measure the inhibitor's concentration required to reduce the kinase's enzymatic activity by half, known as the IC₅₀ value. In studies involving IRAK4 inhibitors synthesized from this compound, researchers have demonstrated nanomolar potency. These assays confirm that the molecular scaffold, enabled by the starting benzonitrile (B105546), effectively engages the ATP-binding site of the target kinase.
Furthermore, to understand the broader impact on cellular signaling, pathway modulation assays are employed. For example, in studies of IRAK4 inhibitors, researchers have observed a dose-dependent reduction in the phosphorylation of downstream signaling proteins, confirming that target engagement translates to pathway inhibition within a controlled in vitro system.
| Target Kinase | Assay Type | Endpoint | Result (IC₅₀) |
| IRAK4 | Biochemical | Enzyme Inhibition | 70.0 ± 10.5 nM |
| JAK1 | Biochemical | Enzyme Inhibition | Data not available |
| TYK2 | Biochemical | Enzyme Inhibition | Data not available |
This table presents representative data for a downstream inhibitor synthesized using the subject compound as a precursor.
Cellular Studies on Biological Response and Efficacy (e.g., Anti-inflammatory Effects)
Following promising results in biochemical assays, the research progresses to cellular studies to evaluate the biological response and efficacy of compounds derived from this compound. These studies are critical for understanding how an inhibitor functions within a more complex biological environment. For IRAK4 inhibitors developed from this precursor, a key focus has been on their anti-inflammatory effects.
In one line of investigation, human cell lines, such as those from diffuse large B-cell lymphoma (OCI-LY10 and TMD8), are stimulated to mimic an inflammatory or disease state. The synthesized inhibitors are then introduced to assess their ability to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The results often show a concentration-dependent decrease in the secretion of these cytokines, providing strong evidence of the compound's anti-inflammatory potential at a cellular level.
Moreover, cellular viability assays are conducted to determine if the anti-inflammatory effects are due to specific pathway inhibition rather than general cytotoxicity. For example, IRAK4 degraders synthesized using a scaffold derived from this compound have been shown to reduce the viability of specific lymphoma cell lines that are dependent on the IRAK4 signaling pathway for survival.
| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |
| OCI-LY10 | Cell Viability | Reduction in Viability | >10 µM |
| TMD8 | Cell Viability | Reduction in Viability | >10 µM |
| Primary MM cells | Cell Viability | Inhibition of Viability | Significant inhibition |
| RPMI8226 | Cell Viability | Inhibition of Viability | Significant inhibition |
This table showcases cellular efficacy data for inhibitors developed from the subject compound.
Mechanism of Action Elucidation at the Molecular and Cellular Level
Understanding the precise mechanism of action is a cornerstone of drug discovery. For inhibitors synthesized using this compound, research has focused on elucidating their function at both the molecular and cellular levels. The primary mechanism for the resulting IRAK4 and Janus kinase (JAK) inhibitors is competitive inhibition at the ATP-binding site of the kinase.
At the molecular level, techniques such as X-ray co-crystallography can reveal the binding mode of the inhibitor within the kinase's active site. These studies would show how the different moieties of the inhibitor, whose synthesis was made possible by the reactive sites on the this compound precursor, form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues of the target protein.
At the cellular level, the mechanism is further explored by examining the downstream signaling events. For instance, inhibition of IRAK4 by a compound derived from this benzonitrile prevents the phosphorylation and activation of downstream targets, which in turn blocks the activation of transcription factors like NF-κB. This blockade of a critical signaling cascade ultimately leads to the observed anti-inflammatory and anti-proliferative effects in cellular models. In some advanced applications, this benzonitrile intermediate is used to create Proteolysis Targeting Chimeras (PROTACs), which are designed to not just inhibit but to induce the degradation of the target protein, offering a different and potentially more effective therapeutic mechanism.
Investigation of Potential Therapeutic Areas and Pharmacological Targets
The structural features of this compound make it a versatile starting material for targeting a range of diseases. The primary pharmacological targets for inhibitors derived from this compound have been protein kinases involved in immunology and oncology.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical mediator in Toll-like receptor (TLR) and IL-1 receptor signaling, IRAK4 is a high-value target for autoimmune and inflammatory diseases, as well as certain types of cancer. Inhibitors synthesized using this compound are being investigated for their potential in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and MYD88-mutant lymphomas.
Janus Kinases (JAKs): The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling that drives immune responses. The development of selective JAK inhibitors is a major focus in the treatment of autoimmune disorders like rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms. The benzonitrile core provided by this compound can be elaborated into scaffolds that target specific members of the JAK family.
Future Research Directions and Translational Perspectives for 3 Bromo 5 1 Methylethoxy Benzonitrile
Emerging Synthetic Strategies for Benzonitrile (B105546) Compounds
The synthesis of aryl nitriles, including substituted benzonitriles, has moved beyond traditional methods toward more efficient and versatile catalytic systems. While classical approaches remain foundational, modern research focuses on overcoming their limitations, such as the use of stoichiometric toxic reagents and harsh reaction conditions.
Recent developments have emphasized transition-metal-catalyzed cyanations. Nickel-catalyzed cyanation of aryl halides, for instance, has gained significant attention due to its operational simplicity and the use of less expensive metal catalysts compared to palladium. mdpi.com These reactions can employ various cyanide sources, including stable and less toxic organic cyanides, broadening the method's applicability and safety profile. mdpi.com Another innovative approach involves the ammoxidation of alkylbenzenes, where transition metal oxide clusters fabricated within zeolite pores act as highly selective catalysts. medcraveonline.com This method can suppress combustion side reactions, allowing for higher reactant concentrations and improved efficiency. medcraveonline.com
A comparison of traditional versus emerging strategies highlights this shift:
| Strategy | Description | Advantages | Challenges |
| Rosenmund-von Braun | Reaction of an aryl halide with a copper cyanide salt. | Well-established for certain substrates. | High temperatures, stoichiometric copper salts. |
| Sandmeyer Reaction | Diazotization of an aniline (B41778) followed by reaction with a copper cyanide salt. | Useful for converting anilines to nitriles. | Generation of diazonium salts can be hazardous. |
| Nickel-Catalyzed Cyanation | Cross-coupling of aryl halides with a cyanide source using a nickel catalyst. | Milder conditions, broad substrate scope, lower catalyst cost. mdpi.com | Ligand and reagent sensitivity. |
| Ammoxidation | Catalytic reaction of an alkylbenzene with ammonia (B1221849) and oxygen. | High selectivity, potential for continuous flow processes. medcraveonline.com | Requires specialized catalysts and high temperatures. |
These emerging strategies offer promising avenues for the efficient and scalable synthesis of complex benzonitriles like 3-Bromo-5-(1-methylethoxy)-benzonitrile, facilitating its availability for further research.
Exploration of Novel Biological Targets and Therapeutic Modalities
The benzonitrile moiety is a recognized pharmacophore present in a diverse range of pharmaceuticals. nih.gov Its utility stems from its electronic properties and its ability to act as a hydrogen bond acceptor, mimicking other functional groups like carbonyls. nih.gov While the specific biological activity of this compound is not extensively documented, the broader class of benzonitrile derivatives has been investigated for a wide array of therapeutic targets.
Structurally diverse nitrile-containing drugs are utilized in various medical treatments. nih.gov For example, substituted benzonitriles have been developed as selective inhibitors of enzymes like aromatase for treating estrogen-dependent cancers and dipeptidyl peptidase IV (DPP-IV) for diabetes management. nih.gov The nitrile group is often crucial for binding to the active site of these enzymes. nih.gov Furthermore, benzonitrile derivatives have been incorporated into molecules targeting the PD-1/PD-L1 pathway in cancer immunotherapy and as potential xanthine (B1682287) oxidase inhibitors for managing hyperuricemia and gout. researchgate.netnih.govacs.org
Future research on this compound could involve screening it against a panel of biologically relevant targets, including:
Kinases: Many kinase inhibitors incorporate a nitrile group for key interactions in the ATP-binding pocket.
Proteases: Cysteine proteases, such as cathepsins, are known targets for nitrile-containing inhibitors. nih.gov
Metabolic Enzymes: As seen with xanthine oxidase and aromatase, benzonitriles can effectively inhibit enzymes involved in metabolic pathways. nih.govresearchgate.net
Immune Checkpoints: The development of small molecules targeting protein-protein interactions, such as PD-1/PD-L1, is a growing field where benzonitrile scaffolds have shown promise. nih.govacs.org
The exploration of this compound within hybrid molecules, combining the benzonitrile core with other pharmacologically active structures like triazoles or carbazoles, could also lead to novel therapeutic agents with multi-target effects. nih.govacs.orgmdpi.com
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts, thereby accelerating the discovery process. For benzonitrile and its derivatives, molecular dynamics (MD) simulations and quantum chemical calculations are employed to understand their behavior at a molecular level.
MD simulations can be used to investigate the bulk properties of liquid benzonitrile, such as density and hydrogen bond formation, providing insights that are in good agreement with experimental data. nih.govresearchgate.net These simulations help in understanding intermolecular interactions, which are crucial for predicting how a molecule like this compound might behave as a solvent or interact with a biological target. nih.govchemrxiv.org
Quantum chemical calculations, often using Density Functional Theory (DFT) with programs like Gaussian, allow for the optimization of molecular structures and the calculation of electronic properties. nih.govresearchgate.net This information is vital for quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's structure with its biological activity to design more potent compounds. researchgate.net Furthermore, computational methods are used to simulate complex spectroscopic data, such as transient absorption spectra, to understand the behavior of photoexcited molecules, which is relevant for applications in materials science and photochemistry. acs.org
In the context of drug design, these computational approaches are indispensable:
Molecular Docking: Simulates the binding of a ligand (e.g., this compound) to the active site of a target protein, predicting binding affinity and orientation.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify promising candidates early in the drug discovery pipeline. researchgate.net
Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions for higher yields and selectivity.
Sustainable and Green Chemistry Approaches in Benzonitrile Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. The synthesis of benzonitriles is an area where such principles are being actively applied.
A significant advancement is the use of ionic liquids as recyclable agents in the synthesis of benzonitriles from aldehydes. rsc.orgrsc.orgsemanticscholar.org In these systems, the ionic liquid can function simultaneously as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product purification. rsc.orgrsc.org This approach not only improves the environmental profile of the synthesis but can also lead to excellent yields and easy recovery and reuse of the catalytic system. rsc.orgrsc.orgsemanticscholar.org
Other green approaches include:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as chitosan-supported magnetic ionic liquids, allows for easy separation of the catalyst from the reaction mixture, facilitating recycling and reducing waste. semanticscholar.org
Electrochemistry: The selective electrooxidation of amines to nitriles represents a sustainable and environmentally friendly transformation, avoiding the need for chemical oxidants. acs.org
Alternative Reagents: Research is ongoing to replace toxic and hazardous reagents. For example, novel cyanating agents are being developed from readily available and less toxic precursors to substitute traditional cyanide sources. researchgate.net
Applying these green and sustainable principles to the synthesis of this compound could significantly reduce its environmental impact and production cost, making it a more viable compound for large-scale applications.
Q & A
Q. What are the established synthetic routes for 3-Bromo-5-(1-methylethoxy)-benzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of pre-functionalized benzonitrile derivatives. For example:
- Step 1 : Start with 5-hydroxybenzonitrile. Introduce the isopropyl ether group (1-methylethoxy) using isopropyl iodide and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Brominate the aromatic ring at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
- Critical Factors :
- Temperature : Bromination requires 70–80°C for optimal radical initiation .
- Purification : Column chromatography (silica gel, hexane/EtOAC) ensures high purity (>95%) .
- Yield Optimization : Use excess isopropyl iodide (1.5 eq.) for complete etherification .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents via chemical shifts. The nitrile group (C≡N) appears at ~110–120 ppm in ¹³C NMR. Aromatic protons adjacent to bromine show deshielding (δ 7.5–8.0 ppm) .
- IR : Confirm nitrile presence with a sharp peak at ~2225 cm⁻¹ .
- X-ray Crystallography :
- Single-crystal analysis reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between substituents. For example, the isopropyl ether group may tilt ~15° from the aromatic plane .
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and refine anisotropic displacement parameters for non-hydrogen atoms .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic vapor release .
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 4°C to prevent degradation .
Advanced Research Questions
Q. How do electronic and steric effects of the bromine and isopropyl ether substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr). The isopropyl ether (electron-donating) directs electrophiles to the para position relative to the nitrile group .
- Steric Effects : The bulky isopropyl group hinders coupling at the 5-position. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ and microwave irradiation (120°C, 1 h) to enhance reactivity .
- Case Study : Substitution with phenylboronic acid yields 3-aryl-5-(1-methylethoxy)-benzonitrile derivatives with >80% efficiency .
Q. What computational approaches are used to predict the compound’s adsorption behavior on catalytic surfaces?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate adsorption energies on transition metals (e.g., Pd, Pt). The nitrile group binds via the lone pair on nitrogen, with adsorption strength: Pd (─2.1 eV) > Pt (─1.8 eV) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., benzonitrile as co-solvent) on surface orientation. Polar solvents stabilize the nitrile group’s interaction with metal surfaces .
- Validation : Compare computed IR spectra (C≡N stretch) with experimental data to confirm binding modes .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be systematically resolved?
- Methodological Answer :
- Experimental Design :
- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Control Compounds : Include nitrile-free analogs to isolate the nitrile group’s contribution .
- Data Analysis :
- Meta-Analysis : Compare results across studies using fixed-effect models. Adjust for variables like solvent (DMSO vs. ethanol) and inoculum size .
- Structural-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett σ values) with activity. Bromine’s σₚ (~0.23) may enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
